molecular formula C13H17NO6S2 B256540 Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

Cat. No. B256540
M. Wt: 347.4 g/mol
InChI Key: YNSDCTODBPBNSB-UHFFFAOYSA-N
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Description

Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate, also known as BMSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BMSA is a sulfonamide derivative that has been synthesized through a multi-step process, which will be discussed in detail in The compound has shown promising results in various scientific studies, including its ability to inhibit certain enzymes and its potential use in cancer research. This paper will provide an overview of BMSA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and cancer research. One of the key applications of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is its ability to inhibit certain enzymes, such as carbonic anhydrases and metalloproteinases. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic effects in certain diseases.
Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has also shown potential as an anticancer agent. Studies have shown that Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate can inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that its mechanism of action involves the inhibition of certain signaling pathways that are involved in cancer progression.

Mechanism of Action

The mechanism of action of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate involves its ability to bind to specific targets, such as enzymes or receptors, and inhibit their activity. In the case of carbonic anhydrases, Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is an important process in various physiological processes. In the case of cancer cells, Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been shown to have various biochemical and physiological effects, depending on the target it binds to. For example, its inhibition of carbonic anhydrases can lead to a decrease in bicarbonate production, which can affect pH regulation in the body. Its inhibition of metalloproteinases can affect extracellular matrix remodeling, which is important in tissue repair and regeneration. Its inhibition of cancer cell signaling pathways can lead to cell cycle arrest and apoptosis, which can inhibit cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has several advantages for lab experiments, including its specificity for certain targets, its ability to inhibit enzyme activity, and its potential use as an anticancer agent. However, there are also limitations to its use, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate.

Future Directions

There are several future directions for research on Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate, including its potential use in drug development, its mechanism of action in cancer cells, and its effects on other physiological processes. One area of interest is the development of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate derivatives that have improved solubility and specificity for certain targets. Another area of interest is the investigation of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate's effects on other signaling pathways and physiological processes, such as inflammation and angiogenesis.
Conclusion:
In conclusion, Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is a sulfonamide derivative that has shown promising results in various scientific studies. Its ability to inhibit certain enzymes and its potential use as an anticancer agent make it an attractive compound for research. The synthesis method of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been optimized over time, and its mechanism of action involves its ability to bind to specific targets and inhibit their activity. While there are limitations to its use in lab experiments, there are also several future directions for research that could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate involves a multi-step process that begins with the reaction between 2-nitro-4-chlorobenzenesulfonamide and butyl acetate in the presence of sodium hydride. The resulting product is then treated with methylsulfonyl chloride and triethylamine, which leads to the formation of Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate. This synthesis method has been optimized over time to increase the yield and purity of the final product.

properties

Product Name

Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

Molecular Formula

C13H17NO6S2

Molecular Weight

347.4 g/mol

IUPAC Name

butyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C13H17NO6S2/c1-3-4-7-20-13(15)9-21-12-6-5-10(22(2,18)19)8-11(12)14(16)17/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

YNSDCTODBPBNSB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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